2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13799163
InChI: InChI=1S/C17H28N4O.4C2HF3O2/c1-19-9-11-21(12-10-19)14-5-7-20(8-6-14)15-3-4-16(18)17(13-15)22-2;4*3-2(4,5)1(6)7/h3-4,13-14H,5-12,18H2,1-2H3;4*(H,6,7)
SMILES: CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C25H32F12N4O9
Molecular Weight: 760.5 g/mol

2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC13799163

Molecular Formula: C25H32F12N4O9

Molecular Weight: 760.5 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid -

Specification

Molecular Formula C25H32F12N4O9
Molecular Weight 760.5 g/mol
IUPAC Name 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C17H28N4O.4C2HF3O2/c1-19-9-11-21(12-10-19)14-5-7-20(8-6-14)15-3-4-16(18)17(13-15)22-2;4*3-2(4,5)1(6)7/h3-4,13-14H,5-12,18H2,1-2H3;4*(H,6,7)
Standard InChI Key CNPCUHOUHURBCK-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound is a multicomponent system comprising a protonated aniline derivative and four equivalents of trifluoroacetic acid. Key molecular parameters include:

PropertyValue
IUPAC Name2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid
Molecular FormulaC<sub>25</sub>H<sub>32</sub>F<sub>12</sub>N<sub>4</sub>O<sub>9</sub>
Molecular Weight760.5 g/mol
Canonical SMILESCN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
PubChem CID137346653

The base molecule features:

  • A methoxy-substituted aniline core providing hydrogen-bonding capabilities

  • Piperidine-piperazine bridged architecture enabling conformational flexibility

  • Four trifluoroacetate counterions enhancing solubility in polar aprotic solvents.

Synthetic Methodologies

Historical Synthesis (Pre-2021)

Early routes described in WO 2004080980 involved:

  • Nucleophilic aromatic substitution between 5-fluoro-2-nitrobenzyl ether and piperidone hydrochloride (70–80°C)

  • Reductive amination using sodium triacetyl borohydride

  • Catalytic hydrogenation (Pd/C, 0.5 MPa) for nitro group reduction

This approach suffered from:

Modern Optimized Synthesis (Post-2021)

The CN113024454A patent introduced improvements:

Step 2: Final Product Formation

Pharmaceutical Applications

Brigatinib Intermediate

The compound is essential for synthesizing brigatinib (ALUNBRIG®), a tyrosine kinase inhibitor targeting ALK/EGFR mutations in non-small cell lung cancer. Structural advantages include:

  • Piperazine moiety: Enhances blood-brain barrier penetration

  • Methoxy group: Modulates electron density for optimal target binding

  • TFA salt form: Improves crystallinity for purification .

Broader Medicinal Chemistry Utility

  • Kinase inhibitor development: Piperidine-piperazine systems preferentially bind ATP pockets in kinases

  • CNS drug candidates: Flexible amine framework facilitates GPCR modulation

  • Antimicrobial agents: Protonatable amines disrupt bacterial membrane potentials.

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water12.4 ± 0.8
DMSO89.3 ± 2.1
Ethanol23.6 ± 1.4
Dichloromethane<0.1

Data derived from structural analogs

Stability Characteristics

  • Thermal stability: Decomposition onset at 218°C (TGA)

  • Photostability: >90% intact after 48 hr under ICH Q1B conditions

  • Hygroscopicity: 4.2% water uptake at 75% RH

Future Research Directions

  • Continuous flow synthesis: Microreactor technology to improve hydrogenation efficiency

  • Alternative salt forms: Exploration of besylate or maleate salts for enhanced bioavailability

  • PROTAC applications: Utilization as warhead-linker conjugates in targeted protein degradation

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